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Compound of Interest

Compound Name:
2-Amino-5-

(trifluoromethoxy)benzonitrile

Cat. No.: B1519030 Get Quote

An In-Depth Technical Guide to 2-Amino-5-(trifluoromethoxy)benzonitrile

Introduction
2-Amino-5-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound of significant

interest to the fields of medicinal chemistry and drug development. Its unique structural

arrangement, featuring an amino group, a nitrile functionality, and an electron-withdrawing

trifluoromethoxy group, makes it a versatile and valuable building block for the synthesis of

complex therapeutic agents. The trifluoromethoxy (-OCF₃) moiety is particularly noteworthy as

it can enhance key drug-like properties such as metabolic stability, lipophilicity, and cell

permeability.[1] This guide provides a comprehensive overview of the physical properties,

chemical behavior, synthesis, and potential applications of this important intermediate, tailored

for researchers and professionals in the pharmaceutical sciences.

Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is

fundamental to its effective application in multi-step syntheses and drug design workflows. The

key properties of 2-Amino-5-(trifluoromethoxy)benzonitrile are summarized below.
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Property Value Source

CAS Number 549488-77-9 [2][3]

Molecular Formula C₈H₅F₃N₂O [3]

Molecular Weight 202.14 g/mol [3]

Appearance Brown solid [2]

pKa 0.96 ± 0.10 (Predicted) [3]

Storage Conditions
Keep in dark place, inert

atmosphere, 2-8°C
[4]

Synthesis and Reaction Mechanisms
The synthesis of 2-Amino-5-(trifluoromethoxy)benzonitrile is not widely documented in

public literature, but plausible routes can be derived from established chemical methodologies.

One effective approach involves the cyanation of a corresponding bromo-aniline precursor.

Synthetic Protocol: Cyanation of 2-Bromo-4-
(trifluoromethoxy)aniline
This protocol describes the synthesis via a Rosenmund-von Braun reaction, a well-established

method for introducing a nitrile group to an aryl halide.

Step-by-Step Protocol:

Reaction Setup: To a solution of 2-bromo-4-(trifluoromethoxy)aniline (15.1 g, 60.0 mmol) in

N-methylpyrrolidone (100 mL), add cuprous cyanide (CuCN) (10.6 g, 118 mmol).[2]

Reaction Execution: Stir the reaction mixture at 150°C for 6.5 hours.[2] The elevated

temperature is necessary to facilitate the nucleophilic substitution of the bromide with

cyanide on the aromatic ring.

Work-up: Upon completion, cool the mixture to room temperature and pour it into a mixture

of ice water (300 mL) and ammonia (350 mL).[2] The ammonia solution helps to complex

with the copper salts, aiding in their removal.
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Isolation: Collect the resulting brown precipitate by filtration and wash it with water (150 mL).

[2]

Purification: Dissolve the crude precipitate in dichloromethane (350 mL). Remove any

insoluble material by filtration. Wash the filtrate with brine (100 mL) and dry it over anhydrous

sodium sulfate.[2]

Final Purification: Purify the product by silica gel column chromatography, eluting with a

heptane/ethyl acetate gradient (95:5 to 25:75), to afford 2-Amino-5-
(trifluoromethoxy)benzonitrile as a brown solid (9.09 g, 76% yield).[2]

Starting Materials

Reaction
Product2-Bromo-4-(trifluoromethoxy)aniline

Rosenmund-von Braun Reaction
NMP, 150°C, 6.5h

Cuprous Cyanide (CuCN)

2-Amino-5-(trifluoromethoxy)benzonitrile76% Yield

Click to download full resolution via product page

Synthetic route to the target compound.

Chemical Reactivity
The molecule possesses three key functional groups that dictate its reactivity:

Amino Group (-NH₂): As a primary aromatic amine, this group can undergo diazotization,

acylation, and serve as a nucleophile. It is an activating, ortho-para directing group in

electrophilic aromatic substitution reactions.

Nitrile Group (-C≡N): This group can be hydrolyzed under acidic or basic conditions to form a

carboxylic acid or reduced to a primary amine. It is a deactivating, meta-directing group.
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Trifluoromethoxy Group (-OCF₃): This is a strongly electron-withdrawing and deactivating

group due to the high electronegativity of the fluorine atoms. It is considered a meta-director

in electrophilic aromatic substitution.

The interplay of these groups provides a rich chemical landscape for further functionalization,

making it a strategic intermediate in the synthesis of more complex molecules.

Spectroscopic Profile
While detailed experimental spectra are not readily available in public databases, a

spectroscopic profile can be predicted based on the known effects of its functional groups. This

serves as a guide for characterization.

Technique Expected Observations

¹H NMR

Aromatic region (approx. 6.5-7.5 ppm) showing

distinct signals for the three protons on the

benzene ring. A broad singlet for the -NH₂

protons (shift can vary with solvent and

concentration).

¹³C NMR

Signals for eight distinct carbon atoms. The

nitrile carbon (~115-120 ppm), the carbon

attached to the -OCF₃ group, and the carbon

bearing the amino group will have characteristic

shifts. The -OCF₃ carbon will appear as a

quartet due to coupling with fluorine.

IR Spectroscopy

Strong, sharp absorption for the C≡N stretch

(~2210-2230 cm⁻¹). A doublet of strong bands

for the N-H stretching of the primary amine

(~3300-3450 cm⁻¹).[5]

Mass Spectrometry

The molecular ion peak [M]⁺ would be expected

at m/z = 202.14. A dimeric ion [2M+H]⁺ has

been reported at m/e = 405.1.[2]
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The true value of 2-Amino-5-(trifluoromethoxy)benzonitrile lies in its application as a key

intermediate for pharmaceutical research. The trifluoromethoxy group is a bioisostere of other

functional groups and is often incorporated to improve a drug candidate's metabolic stability

and membrane permeability.[1]

Its structural features are particularly useful in the synthesis of:

Kinase Inhibitors: The aminobenzonitrile scaffold is common in the design of inhibitors for

various kinases, which are crucial targets in oncology.

Selective Androgen Receptor Modulators (SARMs): This compound can serve as a

precursor for non-steroidal SARMs, which have therapeutic potential in conditions like

muscle wasting and osteoporosis.[1]

Anticancer Agents: The amino and nitrile groups are reactive handles for constructing

heterocyclic systems like benzimidazoles, a privileged scaffold in anticancer drug discovery.

[1]

Therapeutic Scaffolds Potential Applications

2-Amino-5-(trifluoromethoxy)benzonitrile
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Role as a versatile building block.

Safety and Handling
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As with any laboratory chemical, proper safety precautions must be observed when handling 2-
Amino-5-(trifluoromethoxy)benzonitrile.

Hazard Identification
Based on the Safety Data Sheet (SDS), the compound is classified with the following hazards:

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[6]

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[6]

Serious eye damage/eye irritation (Category 2), H319: Causes serious eye irritation.[6]

Specific target organ toxicity, single exposure (Category 3), H335: May cause respiratory

irritation.[6]

Recommended Precautions
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you

feel unwell. Rinse mouth.[6]

P302+P352: IF ON SKIN: Wash with soap and water.[6]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Storage: Store refrigerated in a tightly closed container in a dry and well-ventilated place.[6]

Conclusion
2-Amino-5-(trifluoromethoxy)benzonitrile is a strategically important fluorinated intermediate

for the pharmaceutical industry. Its combination of reactive functional groups and the beneficial

properties imparted by the trifluoromethoxy moiety make it a valuable starting material for the

synthesis of novel drug candidates. A comprehensive understanding of its synthesis, reactivity,
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and safe handling procedures, as outlined in this guide, is essential for its effective utilization in

drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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